

# Application Notes and Protocols for Gold-198 Nanoparticle Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of **Gold-198** nanoparticles (198 AuNPs) for targeted drug delivery in cancer therapy.

### Introduction

Gold nanoparticles (AuNPs) have emerged as a promising platform for drug delivery due to their unique physicochemical properties, including high surface area-to-volume ratio, surface plasmon resonance, and biocompatibility. The radioisotope **Gold-198** (198 Au) is particularly attractive for cancer therapy as it emits both beta particles for therapeutic effect and gamma rays for imaging. This document outlines the synthesis of 198 AuNPs, their conjugation with common chemotherapeutic agents, and protocols for their characterization and in vivo evaluation.

# Synthesis of Gold-198 Nanoparticles (198 AuNPs)

The synthesis of <sup>198</sup>AuNPs involves the initial production of the <sup>198</sup>Au radioisotope through neutron activation of stable <sup>197</sup>Au, followed by the formation of nanoparticles using a chemical reduction method, most commonly the Turkevich method.

### **Production of Gold-198**



**Gold-198** is produced by neutron activation of high-purity, stable <sup>197</sup>Au foils in a nuclear reactor.[1] The foils are encapsulated in aluminum and irradiated with a thermal neutron flux.[1]

## Preparation of <sup>198</sup>Au Tetrachloroauric Acid (H<sup>198</sup>AuCl<sub>4</sub>)

Following neutron activation, the radioactive <sup>198</sup>Au foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form H<sup>198</sup>AuCl<sub>4</sub>, the precursor for nanoparticle synthesis.[1]

#### Protocol:

- Place the irradiated <sup>198</sup>Au foil in a shielded, leak-tight reaction vessel.
- Add 70 mL of aqua regia to the vessel.
- Heat the solution to 50°C to dissolve the gold foil. The temperature may increase to 75°C during dissolution.
- Continue heating until the volume is reduced to approximately 30 mL.[1]
- Slowly add 10 mL of concentrated HCl to remove the nitric component.[1]
- Maintain the temperature and continue heating to reduce the volume back to 30 mL.[1]
- Repeat steps 5 and 6 three times.[1]
- Further concentrate the solution by heating to a final volume of 15 mL to obtain the H<sup>198</sup>AuCl<sub>4</sub> precursor.[1]

## Turkevich Method for 198AuNP Synthesis

The Turkevich method utilizes sodium citrate as both a reducing and capping agent to form spherical AuNPs.[2]

#### Protocol:

- In a three-neck flask equipped with a reflux condenser, prepare 50 mL of 0.1 mM H<sup>198</sup>AuCl<sub>4</sub> solution.[1]
- Add 100 μL of 1 M NaOH to the solution.[1]



- Heat the solution to a boil with vigorous stirring.
- Rapidly inject a pre-heated solution of 1% trisodium citrate (e.g., 1 mL).
- Continue boiling and stirring. The solution will change color from yellow to colorless, then to a deep red, indicating the formation of AuNPs.[3]
- Maintain the reaction for 15-30 minutes after the color change.
- Allow the solution to cool to room temperature while stirring.
- Store the colloidal 198AuNP solution at 4°C.

## **Surface Functionalization and Drug Conjugation**

For drug delivery applications, <sup>198</sup>AuNPs are often functionalized with polymers like polyethylene glycol (PEG) to enhance stability and biocompatibility, followed by conjugation with therapeutic agents.

# PEGylation of 198 AuNPs

PEGylation involves the attachment of PEG chains to the surface of the nanoparticles, which helps to prevent aggregation and reduces non-specific protein adsorption in biological environments.

#### Protocol:

- To the synthesized <sup>198</sup>AuNP solution, add a solution of thiolated PEG (SH-PEG) in a molar excess (e.g., 15,000-fold molar excess).[4]
- Stir the mixture for 30 minutes at room temperature to allow for the formation of a self-assembled monolayer of PEG on the nanoparticle surface.[4]
- Purify the PEGylated <sup>198</sup>AuNPs by centrifugation to remove excess, unbound PEG.
   Resuspend the pellet in sterile, deionized water.

## **Conjugation of Doxorubicin (DOX)**

Doxorubicin can be conjugated to PEGylated <sup>198</sup>AuNPs through an amide bond formation.[4]



#### Protocol:

- To the purified PEGylated <sup>198</sup>AuNP solution, add doxorubicin hydrochloride.
- Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine (NEt₃) to activate the carboxyl groups on the PEG linker and facilitate amide bond formation with the amine group of doxorubicin.[4]
- Allow the reaction to proceed overnight with gentle stirring in the dark.
- Purify the DOX-conjugated <sup>198</sup>AuNPs (<sup>198</sup>AuNP-PEG-DOX) by centrifugation to remove unconjugated doxorubicin and other reagents.
- Resuspend the final product in a suitable buffer (e.g., PBS).

## **Conjugation of Cisplatin**

Cisplatin can be complexed with carboxyl-terminated ligands on the surface of <sup>198</sup>AuNPs.

#### Protocol:

- Activate cisplatin by reacting it with silver nitrate (AgNO₃) in the dark to displace the chloride ligands with more labile nitrate or water ligands.[5] A white precipitate of AgCl will form.
- Remove the AgCl precipitate by filtration.
- Add the activated cisplatin solution to the PEGylated <sup>198</sup>AuNPs with carboxyl-terminated PEG.
- Allow the complexation reaction to proceed for several hours at room temperature.
- Purify the cisplatin-conjugated <sup>198</sup>AuNPs by centrifugation.

# Characterization of 198 AuNPs and Drug-Conjugates

Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized nanoparticles.



**Physicochemical Characterization** 

| Parameter                    | Technique                                 | Typical Results                                                                |  |
|------------------------------|-------------------------------------------|--------------------------------------------------------------------------------|--|
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS)            | 8.7 nm for <sup>198</sup> AuNPs, 32.6 nm for PEGylated <sup>198</sup> AuNPs[1] |  |
| Morphology and Core Size     | Transmission Electron<br>Microscopy (TEM) | Spherical, 11.0 nm core<br>diameter for non-radioactive<br>AuNPs[1]            |  |
| Surface Plasmon Resonance    | UV-Vis Spectroscopy                       | Peak absorbance around 520-<br>530 nm                                          |  |
| Surface Charge               | urface Charge Zeta Potential Measurement  |                                                                                |  |
| Radionuclide Confirmation    | Gamma Spectroscopy (HPGe detector)        | Confirms the presence and purity of <sup>198</sup> Au                          |  |

**Drug Loading and Release** 

| Parameter            | Method                                                 | Typical Results                                                                                      |
|----------------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Drug Loading Content | UV-Vis Spectroscopy or Fluorescence Spectroscopy       | 27.52% for Doxorubicin[6]                                                                            |
| Drug Release         | Dialysis method with UV-Vis or Fluorescence monitoring | pH-dependent release, with<br>higher release at acidic pH<br>(e.g., endosomal pH of cancer<br>cells) |

# In Vitro and In Vivo Evaluation In Vitro Cytotoxicity

#### Protocol:

- Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of free drug, drug-conjugated <sup>198</sup>AuNPs, and unconjugated <sup>198</sup>AuNPs.



- Incubate for 24, 48, and 72 hours.
- Assess cell viability using a standard MTT or similar assay.

## In Vivo Efficacy in a Murine Cancer Model

#### Protocol:

- Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.[7]
- Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).[7]
- Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-conjugated <sup>198</sup>AuNPs).
- Administer treatments via intravenous or intraperitoneal injection.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biodistribution).

**Quantitative In Vivo Efficacy Data** 

| Nanoparticle<br>Formulation | Cancer Model          | Efficacy Metric           | Result                         |
|-----------------------------|-----------------------|---------------------------|--------------------------------|
| <sup>198</sup> AuNPs        | Prostate Cancer (PC3) | Tumor Volume<br>Reduction | 82% reduction after 3 weeks[8] |
| DOX-conjugated AuNPs        | Breast Cancer         | IC50                      | 0.9 nM in PC3 cells[3]         |

# Visualizations Signaling Pathway





Click to download full resolution via product page



# **Experimental Workflow**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. inac2024.aben.org.br [inac2024.aben.org.br]
- 3. Targeted Doxorubicin-Loaded Dendronized Gold Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin- and Trastuzumab-Modified Gold Nanoparticles as Potential Multimodal Agents for Targeted Therapy of HER2+ Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Modification of Cisplatin-complexed Gold Nanoparticles and its Influence on Colloidal Stability, Drug Loading and Release PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronic Acid-Modified and Doxorubicin-Loaded Gold Nanoparticles and Evaluation of Their Bioactivity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Gold-198 Nanoparticle Synthesis in Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156924#gold-198-nanoparticle-synthesis-for-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com